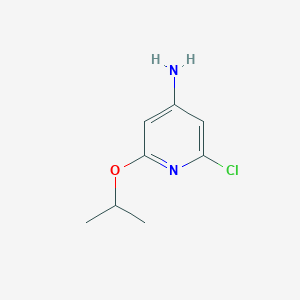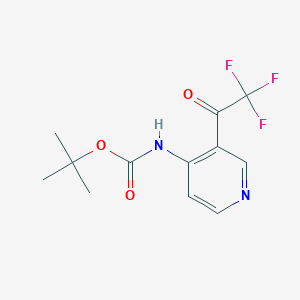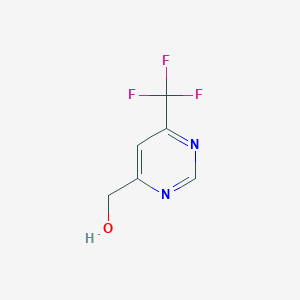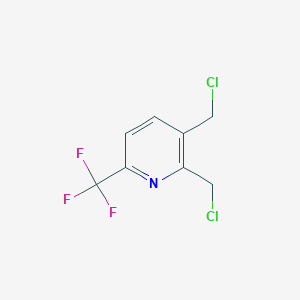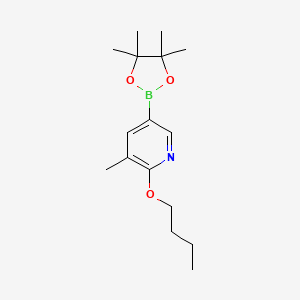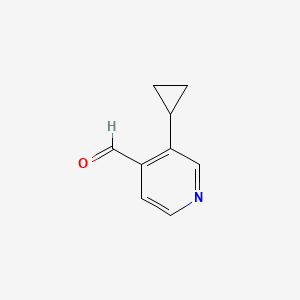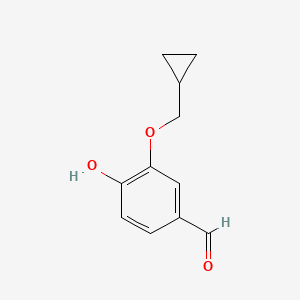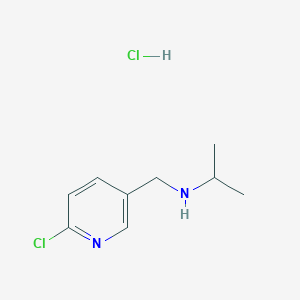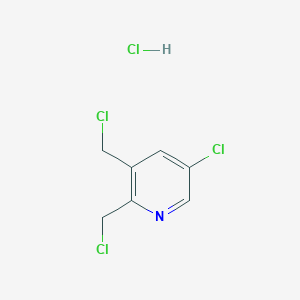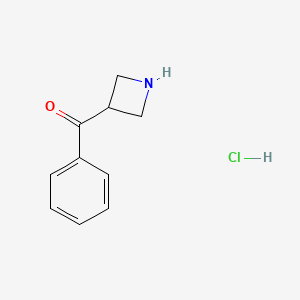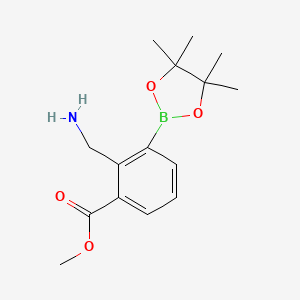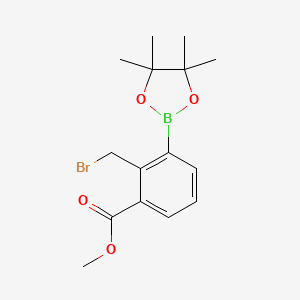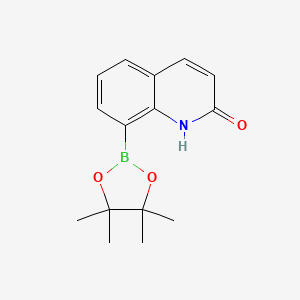
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
説明
The compound seems to be related to 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Synthesis Analysis
The synthesis of related compounds involves the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent . It’s used to borylate arenes and to prepare fluorenylborolane .Molecular Structure Analysis
The molecular structure of related compounds like N- (2- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide has been studied .Chemical Reactions Analysis
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes and to prepare fluorenylborolane .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindole-1,3-dione have been studied .科学的研究の応用
Hydrolysis and Structural Insights
Hydrolysis of 8-(pinacolboranyl)quinoline The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline was examined for its behavior upon hydrolysis. Contrary to expectations, the hydrolysis did not yield the anticipated (quinolin-8-yl)boronic acid. Instead, other forms such as the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride were observed, depending on the hydrolysis conditions. This research suggests that the isolation of monomeric (quinolin-8-yl)boronic acid in a neutral Lewis base-free form may not be feasible (Son et al., 2015).
Synthesis Techniques and Methodologies
Introduction of Aryl and Vinyl Substituents A procedure was developed for the regioselective introduction of aryl and vinyl substituents at the 5 or 7 position of 8-hydroxyquinoline. This method involves the Suzuki cross-coupling reaction of aryl or vinyl halides with specific tetramethyl-dioxaborolan-yl quinolin-8-ols. This study demonstrates a strategic approach to modify the 8-hydroxyquinoline structure (Babudri et al., 2006).
Characterization and Crystal Structure Analyses Various studies have focused on the synthesis, characterization, and structural analysis of compounds containing the tetramethyl-dioxaborolan-yl group. These studies involve spectroscopic methods and single-crystal X-ray diffraction, providing detailed insights into the molecular structure and properties of these compounds (Wu et al., 2021; Huang et al., 2021).
Boron Chemistry and Borylation Methods
Borylation of Arylbromides Research on the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has shown the effectiveness of Pd-catalyzed borylation. This method proves particularly effective for arylbromides with sulfonyl groups, showcasing the versatility and potential of borylation techniques in synthesizing boron-containing compounds (Takagi & Yamakawa, 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-8-9-12(18)17-13(10)11/h5-9H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVHCKNOXJJGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



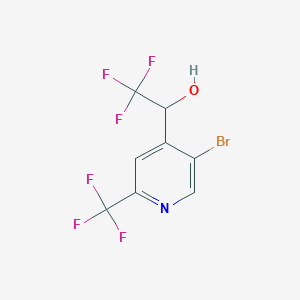
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)
